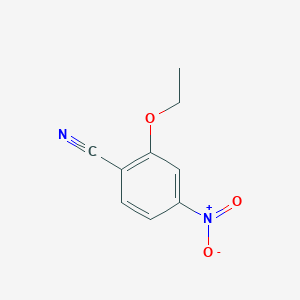

2-ethoxy-4-nitrobenzonitrile

描述

2-Ethoxy-4-nitrobenzonitrile is a substituted benzonitrile derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a nitro group (-NO₂) at the 4-position of the aromatic ring. Its molecular formula is C₉H₈N₂O₃, with a calculated molecular weight of 192.16 g/mol. The ethoxy group acts as an electron-donating substituent, while the nitro group is strongly electron-withdrawing, creating a push-pull electronic effect that influences reactivity and physicochemical properties. This compound is hypothesized to serve as an intermediate in pharmaceuticals or agrochemicals due to the versatility of nitriles and nitro groups in further functionalization (e.g., reduction to amines or participation in coupling reactions) .

Synthesis likely involves nitration of 2-ethoxybenzonitrile. The ethoxy group directs nitration to the para position (relative to itself), yielding the 4-nitro isomer. However, competing meta-directing effects from the nitrile group (-CN) could complicate regioselectivity, necessitating controlled reaction conditions .

属性

IUPAC Name |

2-ethoxy-4-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-14-9-5-8(11(12)13)4-3-7(9)6-10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXNPKHTHFLAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-nitrobenzonitrile typically involves the nitration of 2-ethoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration reaction is carefully monitored to avoid over-nitration and to ensure the selective formation of the desired compound .

化学反应分析

Types of Reactions

2-Ethoxy-4-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, Pd/C or Raney nickel as catalysts, and methanol or ethanol as solvents.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Reduction: 2-ethoxy-4-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

科学研究应用

2-Ethoxy-4-nitrobenzonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As a precursor in the manufacture of dyes, pigments, and agrochemicals.

作用机制

The mechanism of action of 2-ethoxy-4-nitrobenzonitrile involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst . The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the ethoxy group, which affect the overall electron density on the benzene ring .

相似化合物的比较

Comparison with Structurally Similar Compounds

3-Methoxy-4-nitrobenzonitrile (CAS 177476-75-4)

- Structure: Methoxy (-OCH₃) at position 3, nitro (-NO₂) at position 4.

- Molecular Weight : 178.15 g/mol.

- Melting Point : 125–126°C .

- Key Differences: The meta placement of the methoxy group (vs. ortho ethoxy in the target compound) reduces steric hindrance, enhancing crystalline symmetry and raising the melting point. Electronic effects differ: The nitro group in 3-methoxy-4-nitrobenzonitrile experiences weaker resonance stabilization from the methoxy group due to their meta relationship, whereas in 2-ethoxy-4-nitrobenzonitrile, the ortho ethoxy may sterically hinder nitro-group reactivity .

4-Ethoxy-2,3-difluorobenzonitrile

- Structure : Ethoxy (-OCH₂CH₃) at position 4, fluorine atoms at positions 2 and 3.

- Molecular Weight : 183.15 g/mol (calculated).

- Key Differences: Fluorine’s strong electron-withdrawing nature increases the compound’s polarity and oxidative stability compared to nitro-substituted analogs. The ethoxy group at position 4 (vs. Industrial synthesis of such fluorinated analogs often requires high-temperature/pressure conditions, as noted in .

4-[2-(Aminooxy)ethoxy]benzonitrile (CAS 1448673-15-1)

- Structure: Aminooxy-ethoxy (-OCH₂CH₂ONH₂) at position 4.

- Molecular Weight : 178.19 g/mol.

- Key Differences: The aminooxy group enables unique reactivity, such as oxime formation, absent in nitro- or fluoro-substituted analogs. Synthesized via high-yield routes (96% reported), contrasting with the likely lower yields for nitro-substituted compounds due to harsh nitration conditions .

Data Table: Comparative Analysis

Research Findings and Discussion

Substituent Position and Reactivity :

- Ortho ethoxy groups in this compound may sterically hinder electrophilic substitution at the 6-position, whereas meta-substituted analogs (e.g., 3-methoxy-4-nitrobenzonitrile) allow more predictable reactivity .

- Fluorine in 4-ethoxy-2,3-difluorobenzonitrile enhances thermal stability, making it suitable for high-temperature industrial processes .

Electronic Effects :

Safety and Handling :

- Nitro-substituted benzonitriles are generally classified as irritants, requiring precautions against inhalation and skin contact. Fluorinated analogs may pose additional environmental hazards due to fluorine’s persistence .

生物活性

2-Ethoxy-4-nitrobenzonitrile is a compound that has garnered attention in various fields of research due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the ethoxy group, nitro group, and nitrile group contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms, including:

- Enzyme Interaction : The compound acts as a probe in studying enzyme activities, which can lead to the development of biochemical assays.

- Redox Reactions : The nitro group can participate in redox reactions, influencing cellular processes.

- Ligand Behavior : The nitrile group may act as a ligand in coordination chemistry, potentially interacting with metal ions or other biological molecules.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant activity against Gram-negative bacteria, particularly those within the ESKAPE group known for their antibiotic resistance.

| Bacterial Strain | EC50 (µM) |

|---|---|

| Klebsiella pneumoniae | 15.0 |

| Escherichia coli | 22.5 |

| Burkholderia pseudomallei | 18.0 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents aimed at resistant bacterial infections .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 value of approximately 12 µM, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.0 |

| MCF-7 | 25.0 |

| A549 | 30.5 |

These findings highlight the compound's potential in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against antibiotic-resistant strains showed promising results, particularly in inhibiting growth in Klebsiella pneumoniae and Burkholderia pseudomallei. The study emphasized the need for further investigation into its mechanism and potential therapeutic applications .

- Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that this compound selectively induced apoptosis in HeLa cells while exhibiting lower toxicity towards normal cells. This selectivity could be beneficial for targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。